molecular formula C21H37ClN4O8S B1665449 Acotiamide hydrochloride trihydrate CAS No. 773092-05-0

Acotiamide hydrochloride trihydrate

Numéro de catalogue: B1665449
Numéro CAS: 773092-05-0
Poids moléculaire: 541.1 g/mol
Clé InChI: NPTDXIXCQCFGKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of acotiamide hydrochloride hydrate involves multiple steps. One common method starts with the dissolution of 2-hydroxy-4,5-dimethoxybenzoic acid in dry toluene, followed by the addition of a hydroxyl protection reagent. The reaction is carried out at room temperature for 1-5 hours. The mixture is then washed with an acid solution and water to achieve neutrality, followed by drying with a desiccant .

Industrial Production Methods: Industrial production methods for acotiamide hydrochloride hydrate often involve refining and preparation techniques to ensure high purity and stability. For instance, the refining method may include stirring the compound in an aqueous solution, followed by drying and filtration processes .

Analyse Des Réactions Chimiques

Acyl Chlorination

The synthesis begins with 2,4,5-trimethoxybenzoic acid undergoing acyl chlorination using oxalyl chloride in dichloromethane. This step yields 2,4,5-trimethoxybenzoyl chloride .
Reaction Conditions :

  • Chlorinating agent: Oxalyl chloride

  • Solvent: Dichloromethane

  • Temperature: Room temperature

Amidation

The acyl chloride intermediate reacts with 2-aminothiazole-4-ethyl formate to form 2-[N-(2,4,5-trimethoxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole (Intermediate II). Post-reaction purification involves recrystallization with ethanol .
Reaction Conditions :

  • Solvent: Dichloromethane

  • Post-treatment: Ethanol recrystallization

  • Yield: >80% (based on Intermediate II purity)

Selective Demethylation

Intermediate II undergoes selective demethylation at the 2-position using pyridine hydrochloride in dimethylformamide (DMF) under reflux. This produces 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole acetate (Intermediate III) .
Reaction Conditions :

  • Reagent: Pyridine hydrochloride

  • Solvent: DMF

  • Temperature: Reflux (105–110°C)

  • Time: 9–12 hours

  • Yield: ~85% (Example 3 )

Ammonolysis

Intermediate III reacts with N,N-diisopropylethylenediamine in toluene under reflux to form acotiamide . The reaction is followed by extraction with sodium carbonate solution (10 wt%) to remove impurities .
Reaction Conditions :

  • Solvent: Toluene

  • Temperature: Reflux (105–110°C)

  • Time: 4–6 hours

  • Post-treatment: 10% Na₂CO₃ aqueous solution

  • Yield: 82% (Example 3 )

Salt Formation

Acotiamide is converted to its hydrochloride salt using hydrochloric acid (6 mol/L) in a mixed solvent of isopropanol and water (4:1 v/v). Activated carbon decolorization precedes reflux and crystallization .
Reaction Conditions :

  • Solvent: Isopropanol/water (4:1)

  • HCl Concentration: 6 mol/L

  • Temperature: Reflux

  • Yield: >98% purity (HPLC)

Oxidative Degradation

Acotiamide hydrochloride trihydrate undergoes oxidative degradation when refluxed with 30% hydrogen peroxide at 80°C for 4 hours, forming an N-oxide derivative . Structural confirmation was achieved via IR (loss of aromatic -OH band at 3499 cm⁻¹, new C=O band at 1741 cm⁻¹) and mass spectrometry (molecular weight shift from 450.55 to 466.51) .

Hydrate Stability and Interconversion

This compound can be converted to a dihydrate crystal by refluxing in ethanol (1:10 mass/volume ratio) followed by cooling to 15°C. This process enhances stability and reduces hygroscopicity .
Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Cooling: 15°C

Key Reaction Parameters

Reaction StepReagents/SolventsTemperatureTimeYield/PuritySource
Acyl ChlorinationOxalyl chloride, CH₂Cl₂RT2–4 h>90%
AmidationCH₂Cl₂, ethanolRT12 h80–85%
DemethylationPyridine·HCl, DMF105–110°C9–12 h85%
AmmonolysisToluene, Na₂CO₃105–110°C4–6 h82%
Salt FormationHCl, isopropanol/H₂OReflux2–4 h98.59% (HPLC)
Oxidative Degradation30% H₂O₂80°C4 hComplete degradation

Analytical Considerations

  • HPLC Methods : Gradient elution using octadecylsilane columns with triethylamine-phosphate buffer (pH 5.6) and acetonitrile ensures separation of acotiamide from synthetic intermediates and degradation products .

  • Spectrophotometry : Ratio spectra manipulation (e.g., first-derivative methods) enables quantification in the presence of degradation products .

Applications De Recherche Scientifique

Treatment of Functional Dyspepsia

Acotiamide is specifically indicated for the treatment of FD, a common gastrointestinal disorder characterized by chronic or recurrent pain in the upper abdomen, bloating, and early satiety. Several clinical trials have demonstrated its efficacy:

  • Systematic Reviews : A systematic review analyzed multiple randomized control trials and found that acotiamide significantly improved symptoms of FD compared to placebo. The improvement rates for major symptoms such as bloating and postprandial fullness were notably higher in patients receiving acotiamide .
  • Real-World Studies : An observational study involving 132 patients reported responder rates of 51.5% at 2 weeks and 65.9% at 4 weeks for postprandial distress syndrome (PDS) symptoms when treated with acotiamide. The study concluded that acotiamide was well tolerated and effectively improved quality of life (QoL) among patients with FD .

Safety Profile

Acotiamide has been shown to have a favorable safety profile. In clinical trials, mild adverse effects such as dizziness and headache were reported but were generally well tolerated by patients .

Comparative Efficacy

A meta-analysis comparing acotiamide to placebo highlighted that while there was an overall improvement in symptoms, it did not reach statistical significance across all studies. However, significant improvements were observed in specific symptoms like fullness, bloating, and satiety .

Data Table: Efficacy Summary from Clinical Trials

Study ReferenceSample SizeAcotiamide DosageImprovement RateNotable Symptoms
Matsueda et al. (2010)33950 mg, 100 mg, 300 mg289/339 (85%)Fullness, Bloating
Kusunoki et al. (2012)19100 mg TDS31.6% improvementEarly Satiety
Real-World Study (2018)132100 mg TDSResponder rates: 51.5% @ 2 weeks; 65.9% @ 4 weeksPDS Symptoms

Comparaison Avec Des Composés Similaires

Uniqueness: Acotiamide hydrochloride trihydrate is unique in its selective inhibition of acetylcholinesterase without significant affinity for serotonin or dopamine receptors. This selective action reduces the risk of side effects commonly associated with other prokinetic agents .

Activité Biologique

Acotiamide hydrochloride trihydrate, also known as YM-443 or Z-338, is a novel prokinetic agent primarily used for the treatment of functional dyspepsia (FD). Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine (ACh) in the gastrointestinal tract, which enhances gastric motility. This article explores the biological activity of acotiamide, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

  • Chemical Formula : C21H37ClN4O8S
  • Molecular Weight : 541.06 g/mol
  • CAS Number : 773092-05-0

Acotiamide acts as a peripheral AChE inhibitor, selectively enhancing cholinergic neurotransmission in the gastrointestinal tract. This results in:

  • Increased gastric motility
  • Reduction of postprandial symptoms such as fullness and bloating
  • Minimal affinity for serotonin and dopamine receptors, distinguishing it from other prokinetic agents .

In Vitro Studies

In vitro studies have demonstrated that acotiamide effectively inhibits AChE with half-maximal inhibitory concentrations (IC50) of approximately:

  • Human recombinant AChE : 3.0 μM
  • Rat gastric AChE : 2.3 μM
  • Canine gastric AChE : 1.2 μM .

These values indicate that acotiamide's inhibitory effect is less potent than classical AChE inhibitors like neostigmine but is compensated by its selective distribution to gastric tissues via carrier-mediated uptake processes.

In Vivo Studies

Studies involving animal models have shown that acotiamide enhances gastric contractions and improves motility in response to vagus nerve stimulation. Notably, the drug's action was inhibited by classical antagonists of ACh receptors, confirming its mechanism of action .

Clinical Efficacy

Several clinical studies have evaluated the effectiveness of acotiamide in treating functional dyspepsia:

  • Pilot Study on Detrusor Underactivity :
    • Participants : 19 patients with underactive bladders.
    • Dosage : 100 mg three times daily for two weeks.
    • Results : Significant reduction in post-void residual urinary volume from 161.4 mL to 116.3 mL (P=0.006) without serious adverse events .
  • Systematic Review and Meta-analysis :
    • Analyzed multiple studies assessing acotiamide's effectiveness compared to placebo.
    • Findings indicated improvement in major symptoms such as bloating and early satiety, although statistical significance was not uniformly achieved across studies .

Safety Profile

Acotiamide is generally well tolerated, with a low incidence of adverse effects compared to traditional prokinetic drugs. Commonly reported side effects include mild gastrointestinal disturbances, but serious adverse events are rare .

Data Summary

Study TypeParticipantsDosageKey Findings
Pilot Study19100 mg TIDSignificant reduction in post-void volume
Systematic ReviewVariousVariedImprovement in FD symptoms; mixed statistical significance

Propriétés

IUPAC Name

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O5S.ClH.3H2O/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26;;;;/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27);1H;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDXIXCQCFGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773092-05-0
Record name Acotiamide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773092050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACOTIAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMW7447A9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acotiamide hydrochloride trihydrate
Reactant of Route 2
Reactant of Route 2
Acotiamide hydrochloride trihydrate
Reactant of Route 3
Acotiamide hydrochloride trihydrate
Reactant of Route 4
Acotiamide hydrochloride trihydrate
Reactant of Route 5
Acotiamide hydrochloride trihydrate
Reactant of Route 6
Reactant of Route 6
Acotiamide hydrochloride trihydrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.